molecular formula C23H26Cl2N2O5 B13841133 Di-baclofen Urea Dimethyl Ester

Di-baclofen Urea Dimethyl Ester

Cat. No.: B13841133
M. Wt: 481.4 g/mol
InChI Key: MRWNGXREVIJUEZ-UHFFFAOYSA-N
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Description

Di-baclofen Urea Dimethyl Ester is a chemical compound known for its role as an impurity in Baclofen, a specific GABA-B receptor agonist and muscle relaxant used primarily to treat spasticity. The molecular formula of this compound is C23H26Cl2N2O5, and it has a molecular weight of 481.37 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-baclofen Urea Dimethyl Ester typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction conditions are mild, and the process can be scaled up for industrial production .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of isocyanates or carbamoyl chlorides with ammonia, which can be generated by reacting the corresponding amine with phosgene . This method, although not environmentally friendly, is commonly used due to its efficiency .

Chemical Reactions Analysis

Types of Reactions

Di-baclofen Urea Dimethyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using reducing agents like triethylamine.

    Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Triethylamine is often used as a reducing agent.

    Substitution: Nucleophiles such as amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction and substitution reactions can produce different substituted urea derivatives .

Scientific Research Applications

Di-baclofen Urea Dimethyl Ester has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Biology: Studied for its interactions with biological systems, particularly its role as an impurity in Baclofen.

    Medicine: Investigated for its potential therapeutic effects and its role in muscle relaxation.

    Industry: Used in the production of various chemical products, including pharmaceuticals.

Mechanism of Action

The mechanism of action of Di-baclofen Urea Dimethyl Ester is closely related to its role as an impurity in Baclofen. Baclofen is a GABA-B receptor agonist that exerts its effects by binding to GABA-B receptors on pre- and post-synaptic neurons, leading to hyperpolarization and reduced neuronal excitability . This mechanism is responsible for its muscle relaxant properties and its use in treating spasticity .

Comparison with Similar Compounds

Similar Compounds

    Di-baclofen Urea: Another impurity of Baclofen with similar properties.

    N-substituted Ureas: A class of compounds with diverse chemical and biological properties.

Uniqueness

Di-baclofen Urea Dimethyl Ester is unique due to its specific role as an impurity in Baclofen and its distinct chemical structure. Its synthesis and reactions are well-studied, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C23H26Cl2N2O5

Molecular Weight

481.4 g/mol

IUPAC Name

methyl 3-(4-chlorophenyl)-4-[[2-(4-chlorophenyl)-4-methoxy-4-oxobutyl]carbamoylamino]butanoate

InChI

InChI=1S/C23H26Cl2N2O5/c1-31-21(28)11-17(15-3-7-19(24)8-4-15)13-26-23(30)27-14-18(12-22(29)32-2)16-5-9-20(25)10-6-16/h3-10,17-18H,11-14H2,1-2H3,(H2,26,27,30)

InChI Key

MRWNGXREVIJUEZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CNC(=O)NCC(CC(=O)OC)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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